molecular formula C10H11F2N B15233618 (R)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Katalognummer: B15233618
Molekulargewicht: 183.20 g/mol
InChI-Schlüssel: CREDSYGNTQWQGH-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound that belongs to the class of fluorinated amines. This compound is characterized by the presence of two fluorine atoms attached to the naphthalene ring, which is partially hydrogenated. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Hydrogenation: The partially hydrogenated naphthalene ring is obtained through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

Industrial production of ®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale fluorination and hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of chiral catalysts or resolution methods may be employed to obtain the desired ®-enantiomer with high optical purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: ®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form more saturated amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of difluorinated ketones or aldehydes.

    Reduction: Formation of more saturated amines.

    Substitution: Formation of substituted amines or thiols.

Wissenschaftliche Forschungsanwendungen

®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Wirkmechanismus

The mechanism of action of ®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine: Similar structure with the amine group at a different position.

    (S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with opposite optical activity.

    5,6-Difluoro-1,2,3,4-tetrahydronaphthalene: Lacks the amine group but has a similar fluorinated naphthalene core.

Uniqueness

®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activity. The presence of fluorine atoms enhances its chemical stability and potential interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C10H11F2N

Molekulargewicht

183.20 g/mol

IUPAC-Name

(1R)-5,6-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11F2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m1/s1

InChI-Schlüssel

CREDSYGNTQWQGH-SECBINFHSA-N

Isomerische SMILES

C1C[C@H](C2=C(C1)C(=C(C=C2)F)F)N

Kanonische SMILES

C1CC(C2=C(C1)C(=C(C=C2)F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.